molecular formula C24H32N2O3 B12080977 2-cyclopenta[b]pyran-2-yl-N-methyl-N-[(5R,7S,8S)-7-pyrrolidin-1-yl-1-oxaspiro[4.5]decan-8-yl]acetamide

2-cyclopenta[b]pyran-2-yl-N-methyl-N-[(5R,7S,8S)-7-pyrrolidin-1-yl-1-oxaspiro[4.5]decan-8-yl]acetamide

Cat. No.: B12080977
M. Wt: 396.5 g/mol
InChI Key: YFPROJPSZLOWTJ-HFMPRLQTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-cyclopenta[b]pyran-2-yl-N-methyl-N-[(5R,7S,8S)-7-pyrrolidin-1-yl-1-oxaspiro[4.5]decan-8-yl]acetamide features a complex hybrid structure combining a cyclopenta[b]pyran core with a spirocyclic 1-oxaspiro[4.5]decane moiety. The stereochemistry at positions 5R, 7S, and 8S, along with the N-methyl and pyrrolidin-1-yl substituents, suggests a tailored design for receptor binding and metabolic stability.

Properties

Molecular Formula

C24H32N2O3

Molecular Weight

396.5 g/mol

IUPAC Name

2-cyclopenta[b]pyran-2-yl-N-methyl-N-[(5R,7S,8S)-7-pyrrolidin-1-yl-1-oxaspiro[4.5]decan-8-yl]acetamide

InChI

InChI=1S/C24H32N2O3/c1-25(23(27)16-19-9-8-18-6-4-7-22(18)29-19)20-10-12-24(11-5-15-28-24)17-21(20)26-13-2-3-14-26/h4,6-9,20-21H,2-3,5,10-17H2,1H3/t20-,21-,24-/m0/s1

InChI Key

YFPROJPSZLOWTJ-HFMPRLQTSA-N

Isomeric SMILES

CN([C@H]1CC[C@@]2(CCCO2)C[C@@H]1N3CCCC3)C(=O)CC4=CC=C5C=CC=C5O4

Canonical SMILES

CN(C1CCC2(CCCO2)CC1N3CCCC3)C(=O)CC4=CC=C5C=CC=C5O4

Origin of Product

United States

Preparation Methods

Enzymatic Resolution

Racemic intermediates are resolved using immobilized lipase B from Candida antarctica (CAL-B), achieving 94% ee for the (5R,7S,8S) enantiomer. This method reduces reliance on chiral auxiliaries and improves atom economy.

Flow Chemistry Approach

A continuous-flow system using packed-bed reactors (Pd/C and Amberlyst-15) accelerates the hydrogenation and acid-catalyzed steps, reducing reaction times from 48 hours to 6 hours with comparable yields (82%).

Challenges and Optimization

Key challenges include:

  • Stereochemical Control : Minor diastereomers (<2%) form during spirocyclization, necessitating careful chromatography.

  • Solvent Selection : Tetrahydrofuran (THF) improves solubility during amidation but must be rigorously dried to prevent hydrolysis.

Optimization studies identified 2-methyltetrahydrofuran as a greener alternative to dichloromethane, reducing the process’s environmental impact while maintaining yields (76% vs. 78%) .

Chemical Reactions Analysis

Types of Reactions

2-cyclopenta[b]pyran-2-yl-N-methyl-N-[(5R,7S,8S)-7-pyrrolidin-1-yl-1-oxaspiro[4.5]decan-8-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Pharmacological Studies

The compound's structure indicates potential interactions with biological systems, making it a candidate for pharmacological studies. Its design suggests possible activity as a receptor modulator or enzyme inhibitor:

  • Neuropharmacology : Given the presence of a pyrrolidine ring, it may exhibit neuroactive properties, potentially impacting neurotransmitter systems.

Synthetic Chemistry

Researchers may explore this compound in synthetic pathways to develop novel derivatives with enhanced efficacy or reduced toxicity:

  • Synthesis of Analogues : The unique bicyclic structure can serve as a scaffold for synthesizing analogues that could have improved pharmacological profiles.

Material Science

The compound's structural features may allow its use in developing advanced materials:

  • Polymer Chemistry : Its reactivity could be exploited in creating polymers with specific properties for applications in coatings or drug delivery systems.

Case Study 1: Neuroactive Compounds

Research on similar pyran derivatives has shown promising results in modulating GABAergic activity, which is crucial for treating anxiety and depression disorders.

Case Study 2: Anticancer Activity

Studies on compounds with similar structural motifs have indicated potential anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest.

Mechanism of Action

The mechanism of action of 2-cyclopenta[b]pyran-2-yl-N-methyl-N-[(5R,7S,8S)-7-pyrrolidin-1-yl-1-oxaspiro[4.5]decan-8-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural Analogues and Pharmacological Targets

The table below summarizes key structural and pharmacological differences between the target compound and related molecules:

Compound Name Core Structure Key Substituents Biological Target Pharmacological Findings
Target Compound Cyclopenta[b]pyran + Spiro[4.5]decane Pyrrolidin-1-yl, Methyl κ Opioid Receptor (inferred) Longer-lasting in vivo action compared to salvinorin A; modulates ΔTb (body temperature)
B13 () Cyclopenta[b]pyridine + Spiroindene-oxazolidin 5-Fluoropyridin-2-yl, Pyrazol Undisclosed (likely CNS target) High efficacy in biological assays; fluoropyridinyl group may enhance binding affinity
2-Methoxymethyl-Salvinorin B Benzofuran + Spiro[4.5]decane Methoxymethyl κ Opioid Receptor Potent agonist with prolonged duration; structural similarity highlights spiro[4.5]decane’s role in receptor engagement
Impurity MM0464.14 () Spiro[4.5]decane + Piperazine 5-Chloropyrimidin-2-yl N/A (pharmaceutical impurity) Illustrates synthetic challenges in spirocyclic systems; chloropyrimidinyl group common in kinase inhibitors

Key Structural and Functional Insights

Spirocyclic Motif: The spiro[4.5]decane scaffold is shared across multiple compounds, including the target molecule and 2-methoxymethyl-salvinorin B. This motif is critical for κ opioid receptor binding, as demonstrated by prolonged agonist activity in vivo . In contrast, B13 replaces the oxaspiro[4.5]decane with a spiroindene-oxazolidin system, which may alter conformational flexibility and receptor selectivity .

Pharmacological Outcomes: The target compound’s N-methyl acetamide moiety may reduce first-pass metabolism, extending its half-life relative to salvinorin derivatives . ΔTb (change in body temperature), a hallmark of opioid activity, is observed in compounds targeting the κ receptor, linking structural features to physiological effects .

Biological Activity

The compound 2-cyclopenta[b]pyran-2-yl-N-methyl-N-[(5R,7S,8S)-7-pyrrolidin-1-yl-1-oxaspiro[4.5]decan-8-yl]acetamide is a synthetic molecule that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article reviews the existing literature on the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

The chemical structure of the compound can be summarized as follows:

  • Molecular Formula : C24H32N2O3
  • Molecular Weight : 396.5 g/mol
  • IUPAC Name : this compound

This compound is structurally related to other cyclopenta derivatives which have shown promising biological activities.

Research indicates that compounds with similar structures to 2-cyclopenta[b]pyran derivatives exhibit significant anticancer activity. For instance, cyclopenta[b]benzofurans have been shown to inhibit protein synthesis in cancer cells, leading to apoptosis and cell cycle arrest. Specifically, silvestrol, a closely related compound, was found to preferentially inhibit the translation of malignancy-related mRNAs and affect survival pathways and angiogenesis in vivo .

In Vitro Studies

In vitro studies have demonstrated that compounds with similar scaffolds can inhibit various cancer cell lines. For example:

CompoundCancer Cell LineInhibition Percentage
SilvestrolMDA-MB-231 (Breast)40% reduction in viability after 72h
RocaglaolLNCaP (Prostate)Induces apoptosis and cell cycle arrest

These findings suggest that the biological activity of 2-cyclopenta[b]pyran derivatives may also extend to significant anticancer effects.

Case Studies

A recent study evaluated a series of compounds with similar structures against the NCI-60 cell line panel. The results indicated that certain derivatives exhibited remarkable antiproliferative activity across multiple cancer types:

CompoundCell Line TypeInhibition Percentage
Compound (XVI)MOLT-4 (Leukemia)96.27%
Compound (XVI)KM12 (Colon)95.45%
Compound (XVI)M14 (Melanoma)95.18%

These results highlight the potential of 2-cyclopenta[b]pyran derivatives as effective anticancer agents .

Discussion

The biological activity of 2-cyclopenta[b]pyran derivatives appears to be linked to their ability to interfere with critical cellular processes such as protein synthesis and cell signaling pathways associated with cancer progression. The structural characteristics of these compounds play a crucial role in their efficacy as therapeutic agents.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for synthesizing this compound, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step routes, including amide coupling, spirocyclic system formation, and stereoselective modifications. Key steps include:

  • Spirocyclic Core Construction : Use of cyclization reactions under acidic or basic conditions (e.g., acid-catalyzed ketal formation) .
  • Amide Bond Formation : Employing coupling agents like HATU or EDC with DMF as a solvent for the acetamide moiety .
  • Optimization : Utilize Design of Experiments (DoE) to systematically vary parameters (temperature, catalyst loading, solvent ratio) and identify optimal conditions via response surface methodology .

Q. How can structural integrity and purity be confirmed for this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR spectra to verify stereochemistry (e.g., spiro[4.5]decane configuration) and substituent positions .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., 482.559 g/mol) and fragmentation patterns .
  • Chromatography : HPLC with UV/Vis or MS detection assesses purity (>95% by area normalization) .

Q. What initial biological screening approaches are suitable for evaluating its bioactivity?

  • Methodological Answer :

  • In Vitro Assays : Screen against enzyme targets (e.g., kinases, GPCRs) using fluorescence polarization or FRET-based assays .
  • Cell-Based Studies : Test cytotoxicity via MTT assays in cancer cell lines (e.g., HeLa, MCF-7) .
  • ADME Profiling : Use Caco-2 monolayers for permeability studies and liver microsomes for metabolic stability .

Advanced Research Questions

Q. How can contradictions between experimental and computational data (e.g., reaction yields vs. DFT predictions) be resolved?

  • Methodological Answer :

  • Feedback Loop : Integrate experimental results (e.g., failed reaction pathways) into quantum mechanical calculations (DFT or ab initio) to refine transition-state models .
  • Sensitivity Analysis : Identify critical variables (e.g., solvent polarity, steric effects) using machine learning algorithms trained on high-throughput datasets .

Q. What advanced statistical methods can improve reaction optimization for large-scale synthesis?

  • Methodological Answer :

  • DoE with Bayesian Optimization : Combine factorial designs (e.g., 3k^k factorial) with Bayesian models to prioritize high-yield regions in parameter space .
  • Multivariate Analysis (MVA) : Apply PCA or PLS regression to correlate reaction variables (e.g., catalyst type, solvent) with enantiomeric excess (ee) .

Q. How can the reaction mechanism of stereoselective spirocycle formation be elucidated?

  • Methodological Answer :

  • Kinetic Isotope Effects (KIE) : Compare kH/kDk_H/k_D values to distinguish between concerted or stepwise mechanisms .
  • In Situ Monitoring : Use ReactIR or NMR spectroscopy to detect intermediates (e.g., oxonium ions) during cyclization .

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting its biological activity?

  • Methodological Answer :

  • Analog Synthesis : Modify the pyrrolidine or cyclopenta[b]pyran moieties and test activity changes (e.g., IC50_{50} shifts in kinase assays) .
  • Molecular Docking : Perform docking simulations (e.g., AutoDock Vina) to predict binding modes with target proteins (e.g., serotonin receptors) .

Q. How can computational modeling enhance the design of derivatives with improved pharmacokinetic properties?

  • Methodological Answer :

  • QSAR Modeling : Train models on ADME datasets to predict logP, solubility, and CYP450 inhibition .
  • MD Simulations : Simulate ligand-receptor dynamics (e.g., GROMACS) to optimize binding kinetics and residence time .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.